molecular formula C17H17N5O4 B11062512 4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

Cat. No.: B11062512
M. Wt: 355.3 g/mol
InChI Key: BZUISFQGQMEESD-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is unique due to its specific structural features, which contribute to its high potency and selectivity as a CDK2 inhibitor. Its ability to form stable hydrogen bonds with the active site of CDK2 distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

8-(3,4-dihydroxyphenyl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C17H17N5O4/c1-7(2)22-15-12(16(25)20-22)11(8-4-5-9(23)10(24)6-8)13-14(18-15)19-17(26)21(13)3/h4-7,23-24H,1-3H3,(H,20,25)(H,18,19,26)

InChI Key

BZUISFQGQMEESD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C(C=C4)O)O)N(C(=O)N3)C

Origin of Product

United States

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